molecular formula C20H32N2OS B5710892 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea

Cat. No. B5710892
M. Wt: 348.5 g/mol
InChI Key: QLWQWZCPGQBPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea, also known as S-Ethyl-N-(4-isobutylcyclohexyl)thiocarbamate (EICT), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of EICT is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is known to play a role in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. EICT has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
EICT has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. It has also been shown to improve cognitive function and to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using EICT in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using EICT is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving EICT. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EICT has been shown to have neuroprotective effects and to improve cognitive function, making it a promising candidate for further investigation in this area. Another area of interest is its potential use in the treatment of cancer. EICT has been shown to have anti-tumor effects, and further research is needed to determine its potential as a cancer treatment. Finally, EICT could also be studied for its potential use in the treatment of depression and other mood disorders, given its antidepressant-like effects in animal models.

Synthesis Methods

The synthesis of EICT involves the reaction of 4-isobutylcyclohexylamine with ethyl isothiocyanate, followed by the addition of 4-ethoxyaniline. The resulting product is then purified through recrystallization to obtain EICT in its pure form.

Scientific Research Applications

EICT has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation and calcium signaling. EICT has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2OS/c1-5-20(3,4)15-7-9-16(10-8-15)21-19(24)22-17-11-13-18(14-12-17)23-6-2/h11-16H,5-10H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQWZCPGQBPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea

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